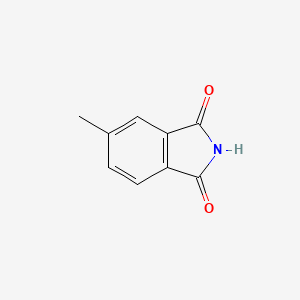

4-甲基邻苯二甲酰亚胺

概述

描述

4-Methylphthalimide is a stain with biological research applications . It is a maleimide .

Molecular Structure Analysis

The molecular formula of 4-Methylphthalimide is C9H7NO2 . The SMILES string representation is Cc1ccc2C(=O)NC(=O)c2c1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylphthalimide include a molecular weight of 161.16 . The melting point is 196.5-199.5°C .

科学研究应用

生物学研究

4-甲基邻苯二甲酰亚胺在生物学研究中用作染色剂 . 这种应用在生物学领域至关重要,因为它有助于生物结构的可视化,使其更容易研究和理解。

抗微生物剂

邻苯二甲酰亚胺衍生物,包括4-甲基邻苯二甲酰亚胺,已被发现具有抗微生物活性 . 例如,一种名为(ZE)-2-[4-(1-肼基乙基)苯基]异吲哚啉-1,3-二酮的衍生物对枯草芽孢杆菌和铜绿假单胞菌显示出显着的抗微生物活性 .

抗氧化剂

某些邻苯二甲酰亚胺衍生物已显示出抗氧化活性 . 诸如2-[4-(4-乙基-3-甲基-5-硫代-1,2,4-三唑烷-3-基)苯基]异吲哚啉-1,3-二酮和2-[4-(3-甲基-5-硫代-4-苯基-1,2,4-三唑烷-3-基)苯基]异吲哚啉-1,3-二酮等化合物已证明了这种特性 .

抗炎剂

邻苯二甲酰亚胺衍生物也被发现具有抗炎活性 . 一种名为4-(N'-{1-[4-(1,3-二氧代-1,3-二氢-异吲哚-2-基)-苯基]-亚乙基}-肼基)-苯磺酰胺的化合物在测试化合物中显示出最高的体外抗炎活性 .

分子杂交

为了提高邻苯二甲酰亚胺衍生物的生物活性,采用分子杂交方法 . 这包括引入不同的药效团亚基,例如吡唑、二唑、(氧代和硫代)三唑、苯并-(恶唑、咪唑和噻唑)以及含亚甲基基团(席夫碱)的化合物 .

作用机制

Target of Action

Phthalimides, a class of compounds to which 4-methylphthalimide belongs, have been studied for their various biological activities .

Mode of Action

Phthalimides, in general, are known for their diverse biological activities, including antinociceptive, anti-inflammatory, antitumor, anticonvulsant, and antimicrobial actions . The exact interaction of 4-Methylphthalimide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Phthalimides and their derivatives have been found to act in various pharmacological actions . More research is needed to elucidate the specific pathways affected by 4-Methylphthalimide and their downstream effects.

Result of Action

Phthalimide derivatives have shown promise as hypolipidemic agents, with studies demonstrating a decrease in cholesterol and triglyceride levels .

安全和危害

When handling 4-Methylphthalimide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of soap and water. If irritation persists, seek medical advice .

生化分析

Biochemical Properties

4-Methylphthalimide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is crucial for its anti-inflammatory properties. Additionally, 4-Methylphthalimide has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-Methylphthalimide on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes, leading to programmed cell death. Furthermore, 4-Methylphthalimide influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. It also affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Methylphthalimide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, 4-Methylphthalimide can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for its therapeutic effects, including anti-inflammatory and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylphthalimide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4-Methylphthalimide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Methylphthalimide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity. At higher doses, 4-Methylphthalimide can cause adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

4-Methylphthalimide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 4-Methylphthalimide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins. These transport mechanisms influence the compound’s localization and accumulation in different tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-Methylphthalimide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes. Additionally, 4-Methylphthalimide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals are essential for directing the compound to its sites of action, enhancing its therapeutic effects .

属性

IUPAC Name |

5-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRUJPIJOJHCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408788 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-06-5 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

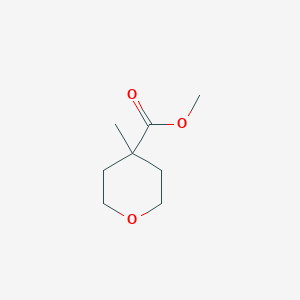

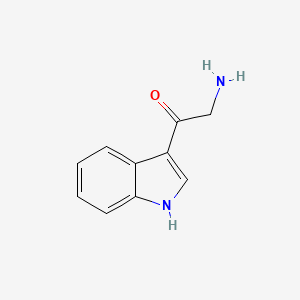

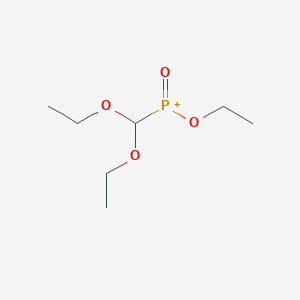

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1), a derivative of 4-Methylphthalimide, in managing pain and cancer?

A1: Research suggests that MPMPH-1 exerts its effects through the inhibition of adenylyl cyclase. [, ] This enzyme plays a crucial role in various cellular processes, including pain signaling and tumor growth. By inhibiting adenylyl cyclase, MPMPH-1 may disrupt these pathways, leading to pain relief and anti-tumor effects. Specifically, in a mouse model of breast cancer bone metastasis, MPMPH-1 demonstrated the ability to:

- Reduce hypersensitivity and pain. []

- Prevent osteoclastic resorption of bone matrix, indicating a protective effect on bone structure. []

- Promote chondrocyte multiplication, suggesting potential for bone regeneration. []

Q2: What are the potential toxicological concerns associated with MPMPH-1?

A2: While MPMPH-1 shows promise in preclinical studies, toxicological evaluations raise some concerns. In silico analysis and in vivo micronucleus assay indicated a mutagenic potential for MPMPH-1, albeit with low to moderate confidence. [] This highlights the need for further investigation into its safety profile before clinical application. Future research should focus on:

Q3: What are the applications of 4-Methylphthalimide in polymer chemistry?

A3: 4-Methylphthalimide serves as a valuable building block in synthesizing hyperbranched aromatic polyimides. [] These polymers are known for their unique properties, including solubility in various organic solvents, high thermal stability, and low dielectric constants. Specifically, incorporating 4-Methylphthalimide as end-groups in these polymers resulted in:

- Lower density compared to linear analogues, potentially advantageous for specific applications. []

- Reduced dielectric constant, birefringence, and shorter cut-off wavelength, suggesting potential in optoelectronic devices. []

Q4: What are the future directions for research on 4-Methylphthalimide and its derivatives?

A4: While promising, research on 4-Methylphthalimide and its derivatives is still in its early stages. Key areas for future investigation include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)